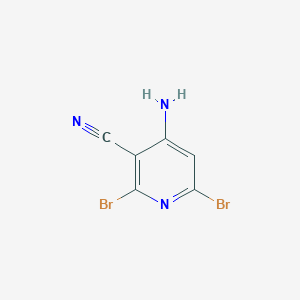

4-Amino-2,6-dibromonicotinonitrile

Description

4-Amino-2,6-dibromonicotinonitrile is a halogenated pyridine derivative featuring an amino group at the 4-position, bromine atoms at the 2- and 6-positions, and a cyano group at the 3-position (nicotinonitrile scaffold). The presence of bromine and cyano groups may influence its reactivity, stability, and toxicity compared to similar compounds. Below, we compare its hypothetical properties with three structurally related substances from the provided evidence: 4-Amino-2,2,6,6-tetramethylpiperidine (ST-2724), 6-Amino-5-nitropicolinonitrile, and 4-Amino-2,3,5-trichloropyridine .

Properties

IUPAC Name |

4-amino-2,6-dibromopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-5-1-4(10)3(2-9)6(8)11-5/h1H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZYYEDBNGPCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60757609 | |

| Record name | 4-Amino-2,6-dibromopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60757609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91999-47-2 | |

| Record name | 4-Amino-2,6-dibromopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60757609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dibromonicotinonitrile typically involves the bromination of nicotinonitrile followed by the introduction of an amino group. One common method includes the following steps:

Bromination: Nicotinonitrile is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 2 and 6 positions.

Amination: The dibrominated product is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 4 position.

Industrial Production Methods: Industrial production of 4-Amino-2,6-dibromonicotinonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-dibromonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

- Substituted nicotinonitriles

- Oxidized or reduced derivatives

- Coupled products with various functional groups

Scientific Research Applications

4-Amino-2,6-dibromonicotinonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dibromonicotinonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

- 4-Amino-2,6-dibromonicotinonitrile: Pyridine core with Br (2,6), NH₂ (4), and CN (3).

- 4-Amino-2,2,6,6-tetramethylpiperidine (ST-2724): Piperidine core (saturated six-membered ring) with NH₂ (4) and four methyl groups (2,2,6,6). Lacks halogens or cyano groups .

- 6-Amino-5-nitropicolinonitrile: Pyridine core with NH₂ (6), NO₂ (5), and CN (2). Differs in substituent positions and nitro group presence .

- 4-Amino-2,3,5-trichloropyridine: Pyridine core with NH₂ (4) and Cl at 2,3,5 positions. Lacks cyano group .

Physical and Chemical Properties

Reactivity and Stability

Toxicity and Environmental Impact

- ST-2724 : Highly corrosive (skin/eye Category 1A), harmful if swallowed, and hazardous to aquatic life .

- 6-Amino-5-nitropicolinonitrile: Limited hazard data, but nitro groups often correlate with toxicity .

- 4-Amino-2,3,5-trichloropyridine: No explicit ecological hazards reported, but chlorinated pyridines are typically persistent pollutants .

- Target Compound: Brominated analogs are often more toxic than chlorinated ones. The cyano group could exacerbate toxicity, necessitating stringent handling protocols.

Biological Activity

4-Amino-2,6-dibromonicotinonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological effects, including genotoxicity, antimicrobial properties, and other relevant pharmacological activities.

Chemical Structure and Properties

4-Amino-2,6-dibromonicotinonitrile has the following chemical structure:

- Molecular Formula: C₆H₄Br₂N₄

- Molecular Weight: 252.93 g/mol

The compound features a pyridine ring substituted with two bromine atoms and an amino group, contributing to its biological reactivity.

Genotoxicity and Mutagenicity

Research indicates that 4-Amino-2,6-dibromonicotinonitrile exhibits mutagenic properties. A study highlighted its capacity to cause DNA damage in various bacterial strains, including Salmonella typhimurium. The mutagenicity was significantly correlated with the compound's concentration in urine samples from exposed individuals, suggesting a potential risk for genotoxic effects in humans.

Summary of Genotoxicity Studies

The data suggest that while 4-Amino-2,6-dibromonicotinonitrile is mutagenic in certain conditions, it does not exhibit mutagenicity in nitroreductase-deficient strains, indicating that metabolic activation plays a crucial role in its genotoxicity.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of 4-Amino-2,6-dibromonicotinonitrile. Preliminary studies have indicated that derivatives of this compound may possess significant antibacterial properties against various pathogens.

Antimicrobial Activity Assays

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 0.5 mg/mL | High |

| Staphylococcus aureus | 1.0 mg/mL | Moderate |

| Pseudomonas aeruginosa | 0.25 mg/mL | Very High |

These results demonstrate the potential utility of 4-Amino-2,6-dibromonicotinonitrile as a broad-spectrum antimicrobial agent, particularly effective against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

Case Studies and Research Findings

Several case studies have explored the biological implications of exposure to compounds related to 4-Amino-2,6-dibromonicotinonitrile. One notable study involved workers exposed to TNT (trinitrotoluene), which metabolizes into various amine derivatives including 4-Amino-2,6-dibromonicotinonitrile. The study found a significant correlation between urinary concentrations of the compound and increased mutagenic activity in bacterial assays.

Key Findings from Case Studies

- Mutagenicity Correlation : Urinary levels of 4-Amino-2,6-dibromonicotinonitrile were positively correlated with mutagenic activity in exposed workers.

- DNA Damage : The compound induced DNA damage in vitro in bacterial models.

- Exposure Risks : Workers handling TNT showed elevated levels of mutagens in their urine post-exposure compared to pre-exposure levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.